molecular formula C27H23NO7 B11323248 dimethyl 2-({[3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)benzene-1,4-dicarboxylate

dimethyl 2-({[3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)benzene-1,4-dicarboxylate

Cat. No.: B11323248
M. Wt: 473.5 g/mol
InChI Key: LJLKDANDBMPXJR-UHFFFAOYSA-N
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Description

1,4-DIMETHYL 2-[3-(4-METHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-AMIDO]BENZENE-1,4-DICARBOXYLATE is a complex organic compound that belongs to the class of benzopyran derivatives This compound is characterized by its intricate structure, which includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-DIMETHYL 2-[3-(4-METHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-AMIDO]BENZENE-1,4-DICARBOXYLATE typically involves multi-step organic reactions. One common approach is the condensation of 4-methylphenyl derivatives with benzopyran intermediates under controlled conditions. The reaction conditions often include the use of catalysts, such as Lewis acids, and solvents like dichloromethane or toluene. The reaction temperature and time are carefully monitored to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The process may include steps such as crystallization, filtration, and purification to obtain the desired compound in high purity. Advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to verify the compound’s structure and purity .

Chemical Reactions Analysis

Types of Reactions

1,4-DIMETHYL 2-[3-(4-METHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-AMIDO]BENZENE-1,4-DICARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzopyran derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,4-DIMETHYL 2-[3-(4-METHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-AMIDO]BENZENE-1,4-DICARBOXYLATE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases like cancer and neurodegenerative disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-DIMETHYL 2-[3-(4-METHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-AMIDO]BENZENE-1,4-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-DIMETHYL 2-[3-(4-METHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-AMIDO]BENZENE-1,4-DICARBOXYLATE is unique due to its complex structure, which includes multiple functional groups and aromatic rings.

Properties

Molecular Formula

C27H23NO7

Molecular Weight

473.5 g/mol

IUPAC Name

dimethyl 2-[[3-(4-methylphenyl)-1-oxo-3,4-dihydroisochromene-6-carbonyl]amino]benzene-1,4-dicarboxylate

InChI

InChI=1S/C27H23NO7/c1-15-4-6-16(7-5-15)23-14-19-12-17(8-10-20(19)27(32)35-23)24(29)28-22-13-18(25(30)33-2)9-11-21(22)26(31)34-3/h4-13,23H,14H2,1-3H3,(H,28,29)

InChI Key

LJLKDANDBMPXJR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC3=C(C=CC(=C3)C(=O)NC4=C(C=CC(=C4)C(=O)OC)C(=O)OC)C(=O)O2

Origin of Product

United States

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